molecular formula C6H6Cl3NO B13713104 O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride

O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13713104
M. Wt: 214.5 g/mol
InChI Key: WNEOAOSBNONXIR-UHFFFAOYSA-N
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Description

O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dichloronitrobenzene with hydroxylamine. The process includes several steps, such as reduction and substitution reactions, to achieve the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method enhances the efficiency and safety of the production process. The use of catalytic hydrogenation and Bamberger rearrangement are common techniques employed in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichlorophenoxyamine
  • Hydroxylamine, O-(3,5-dichlorophenyl)-
  • 3,5-dichlorophenylhydroxylamine

Uniqueness

O-(3,5-dichlorophenyl)hydroxylamine Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications .

Properties

Molecular Formula

C6H6Cl3NO

Molecular Weight

214.5 g/mol

IUPAC Name

O-(3,5-dichlorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H

InChI Key

WNEOAOSBNONXIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)ON.Cl

Origin of Product

United States

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